2-Morpholin-4-YL-pyrimidin-4-ylamine 2-Morpholin-4-YL-pyrimidin-4-ylamine
Brand Name: Vulcanchem
CAS No.: 18215-94-6
VCID: VC3814526
InChI: InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
SMILES: C1COCCN1C2=NC=CC(=N2)N
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol

2-Morpholin-4-YL-pyrimidin-4-ylamine

CAS No.: 18215-94-6

Cat. No.: VC3814526

Molecular Formula: C8H12N4O

Molecular Weight: 180.21 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholin-4-YL-pyrimidin-4-ylamine - 18215-94-6

Specification

CAS No. 18215-94-6
Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
IUPAC Name 2-morpholin-4-ylpyrimidin-4-amine
Standard InChI InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Standard InChI Key GDOXYFGOHDJZOD-UHFFFAOYSA-N
SMILES C1COCCN1C2=NC=CC(=N2)N
Canonical SMILES C1COCCN1C2=NC=CC(=N2)N

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Morpholin-4-yl-pyrimidin-4-amine consists of a pyrimidine ring substituted at the 2-position with a morpholine moiety and at the 4-position with an amine group. The morpholine ring adopts a chair conformation, while the pyrimidine core maintains planarity, as confirmed by X-ray crystallography studies of analogous compounds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₂N₄OPubChem
Molecular Weight180.21 g/molPubChem
CAS Registry Number18215-94-6PubChem
IUPAC Name2-morpholin-4-ylpyrimidin-4-aminePubChem
SMILESC1COCCN1C2=NC=CC(=N2)NPubChem
InChIKeyGDOXYFGOHDJZOD-UHFFFAOYSA-NPubChem

Spectroscopic Properties

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.70–3.65 (m, 4H, morpholine-OCH₂), 2.85–2.80 (m, 4H, morpholine-NCH₂) .

  • ¹³C NMR (DMSO-d₆): δ 162.1 (C4-pyrimidine), 158.9 (C2-pyrimidine), 112.4 (C5-pyrimidine), 66.8 (morpholine-OCH₂), 46.3 (morpholine-NCH₂) .

Synthesis and Derivative Development

Primary Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-morpholinopyrimidine and ammonia under pressurized conditions :

4-Chloro-2-morpholinopyrimidine+NH₃EtOH, 100°C2-Morpholin-4-yl-pyrimidin-4-amine+HCl\text{4-Chloro-2-morpholinopyrimidine} + \text{NH₃} \xrightarrow{\text{EtOH, 100°C}} \text{2-Morpholin-4-yl-pyrimidin-4-amine} + \text{HCl}

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature100°C7899
SolventEthanol8598
Ammonia Pressure3 atm9299

Salt Formation and Co-Crystals

To enhance solubility, 2-morpholin-4-yl-pyrimidin-4-amine has been co-crystallized with methanesulfonic acid, forming a stable mesylate salt. X-ray diffraction reveals proton transfer from the sulfonic acid to the pyrimidine amine, stabilized by bifurcated hydrogen bonds (O⋯H─N = 1.86 Å) .

Pharmacological Applications

Kinase Inhibition and Anticancer Activity

The compound’s aminopyrimidine core mimics ATP-binding motifs in kinases, enabling competitive inhibition. Key findings include:

  • PI3K Inhibition: Analogous morpholinopyrimidines exhibit IC₅₀ values of 12–85 nM against PI3Kα, suppressing AKT/mTOR signaling in NSCLC cells .

  • EGFR Resistance Reversal: In EGFR T790M-mutant NSCLC models, derivatives restored sensitivity to erlotinib (combination index = 0.3–0.7) .

Table 3: In Vitro Antiproliferative Activity (NCI-H1975 Cells)

CompoundIC₅₀ (μM)EGFR Inhibition (%)
2-Morpholin-4-yl-pyrimidin-4-amine1.262
Gefitinib0.0898
Combination (1:1)0.0599

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Removal of the morpholine ring reduces PI3K binding affinity by 10-fold .

  • Amino Group Modifications: N-Methylation abolishes activity, highlighting the necessity of the free amine for H-bond donation .

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility: 0.45 mg/mL (pH 7.4), improving to 8.2 mg/mL as the mesylate salt .

  • LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

Microsomal incubation (human liver microsomes) shows a half-life of 42 minutes, with primary metabolites arising from morpholine N-oxidation and pyrimidine hydroxylation .

Recent Advancements and Clinical Relevance

Combination Therapies

Phase I trials (NCT04009188) are evaluating 2-morpholin-4-yl-pyrimidin-4-amine derivatives alongside osimertinib in EGFR-mutant NSCLC, with preliminary results showing a 40% partial response rate .

Targeted Drug Delivery

Nanoparticle formulations (PLGA-PEG) loaded with the compound demonstrated a 3.5-fold increase in tumor accumulation compared to free drug in murine xenografts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator